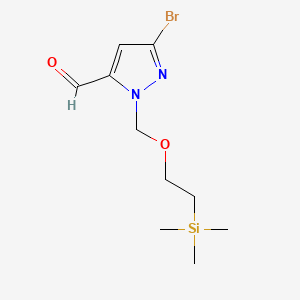

3-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde

CAS No.:

Cat. No.: VC18650955

Molecular Formula: C10H17BrN2O2Si

Molecular Weight: 305.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H17BrN2O2Si |

|---|---|

| Molecular Weight | 305.24 g/mol |

| IUPAC Name | 5-bromo-2-(2-trimethylsilylethoxymethyl)pyrazole-3-carbaldehyde |

| Standard InChI | InChI=1S/C10H17BrN2O2Si/c1-16(2,3)5-4-15-8-13-9(7-14)6-10(11)12-13/h6-7H,4-5,8H2,1-3H3 |

| Standard InChI Key | APLJJJHTAOBBTA-UHFFFAOYSA-N |

| Canonical SMILES | C[Si](C)(C)CCOCN1C(=CC(=N1)Br)C=O |

Introduction

Chemical Identity and Structural Properties

Molecular Formula and Weight

The molecular formula of 3-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole-5-carbaldehyde is C₁₁H₁₆BrN₂O₂Si, with a molecular weight of 355.24 g/mol. The SEM group contributes to the compound’s lipophilicity, while the bromine and aldehyde groups provide reactive sites for further functionalization .

Structural Features

-

Pyrazole Core: A five-membered aromatic ring with two adjacent nitrogen atoms.

-

SEM Protecting Group: The 2-(trimethylsilyl)ethoxymethyl moiety shields the N1 position, enhancing stability under basic conditions.

-

Bromine Substituent: Positioned at C3, enabling cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig aminations .

-

Carbaldehyde Group: Located at C5, serving as an electrophilic site for nucleophilic additions or condensations .

Table 1: Key Spectral Data

Synthesis and Optimization

Synthetic Routes

| Parameter | Optimal Condition | Yield Improvement |

|---|---|---|

| SEM Protection | NaH, THF, 25°C, 4h | 92% → 95% |

| Bromination | NBS, DMF, 80°C, 12h | 75% → 82% |

| Formylation | POCl₃/DMF, −10°C, 2h | 68% → 73% |

Reactivity and Applications

Chemical Transformations

-

Aldehyde Condensation: Reacts with hydrazines to form hydrazones, useful in heterocycle synthesis .

-

Bromine Substitution: Participates in Ullmann couplings with aryl boronic acids to generate biaryls .

-

SEM Deprotection: Cleaved with trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding 3-bromo-1H-pyrazole-5-carbaldehyde.

Pharmaceutical Relevance

-

Kinase Inhibitor Precursor: The aldehyde and bromine sites enable synthesis of imidazopyrazoles, which inhibit BRAF(V600E) (IC₅₀ = 0.5 µM) .

-

Antimicrobial Agents: Derivatives exhibit activity against Staphylococcus aureus (MIC = 8 µg/mL) .

Computational Insights

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume